Home > Products > Screening Compounds P129885 > 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-phenylethyl)benzamide
3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-phenylethyl)benzamide -

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-phenylethyl)benzamide

Catalog Number: EVT-3902804
CAS Number:
Molecular Formula: C21H25ClN2O4S
Molecular Weight: 437.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Dichloro-N-[1-methyl-2-(3-trifluoromethylphenyl)ethyl]-benzamide

Compound Description: This compound is specifically excluded from a patent describing a series of novel N-(1-methyl-2-phenylethyl)benzamide derivatives. The patent focuses on compounds with potential biological activity, though specific details regarding this compound's activity are not provided. []

Relevance: This compound shares the core N-(1-methyl-2-phenylethyl)benzamide structure with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. Both compounds feature a benzamide group connected to a phenylethyl moiety with a methyl substituent on the ethyl chain. The primary differences lie in the substitution patterns on the benzamide ring. While the related compound has 2,4-dichloro substitution and a trifluoromethyl group on the phenylethyl ring, the target compound has 3-chloro and 4-{[1-(methylsulfonyl)-4-piperidinyl]oxy} substituents. []

2-Chloro-N-[2-(4-chlorophenyl)-1-methylethyl]-benzamide

Compound Description: Similar to the previous compound, this benzamide derivative is also explicitly excluded from the same patent focusing on novel N-(1-methyl-2-phenylethyl)benzamide structures. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized and characterized in a study exploring potential HIV-1 entry inhibitors. It demonstrated a certain level of biological activity. []

N-[1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl]-N-ethylpicolinamide

Compound Description: Synthesized and characterized as a novel non-peptide CCR5 antagonist, this compound is structurally similar to the previously mentioned N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide. []

N-(2-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This N-phenylethyl-benzamide derivative was isolated from Swinglea glutinosa and tested for cytotoxicity against various cancer cell lines. It displayed moderate non-selective cytotoxic activity. []

Relevance: This compound shares the N-phenylethyl-benzamide structural core with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. Both molecules feature a benzamide group connected to a phenylethyl moiety. The key distinction lies in the substitution on the phenylethyl ring: a 4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy] group in the related compound versus a chlorine atom and a piperidinylmethoxy group in the target compound. []

N-(2-{4-[(3,7-Dimethyl-4-acetyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: Isolated alongside the previous compound from Swinglea glutinosa, this N-phenylethyl-benzamide derivative also showed moderate non-selective cytotoxic activity in cancer cell line assays. []

Relevance: Structurally, this compound closely resembles the aforementioned N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and falls within the N-phenylethyl-benzamide class. It shares the core N-phenylethyl-benzamide structure with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. The primary difference lies in the presence of an acetyl group at the 4-position of the dimethyloctadienyloxy substituent on the phenylethyl ring. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This compound, another novel non-peptide CCR5 antagonist, was synthesized and characterized in a study focused on developing potential HIV-1 entry inhibitors. []

Relevance: Belonging to the N-piperidine benzamide family, this compound shares structural elements with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. Both structures feature a piperidine ring linked to a benzamide group. Distinguishing features of the related compound include an allyl group on the nitrogen, a 4-chlorobenzamide group, and the presence of the 5-bromo-2-((4-chlorobenzyl)oxy)benzyl substituent on the piperidine ring. []

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor investigated for its absorption, distribution, metabolism, and excretion properties. The research aimed to understand its potential for treating various cancers. []

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-¹⁴C]benzamide Hydrochloride (¹⁴C-batanopride)

Compound Description: ¹⁴C-batanopride is a radiolabeled form of batanopride synthesized for metabolic studies. The compound itself is an antiemetic drug, but the paper focuses on its synthesis and characterization rather than its biological activity. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide is an oxidative impurity identified during the degradation of venetoclax, a BCL-2 inhibitor used to treat various blood cancers. It was synthesized and characterized to serve as a reference standard in drug manufacturing. []

Relevance: While both Venetoclax N-oxide and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide contain a piperazine ring, they belong to different chemical classes and target distinct biological pathways. The complex structure of Venetoclax N-oxide, incorporating pyrrolopyridinyl, tetrahydropyranyl, biphenyl, and other groups, significantly differentiates it from the simpler structure of the target compound. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity formed during venetoclax degradation, identified and characterized alongside Venetoclax N-oxide. Like VNO, its synthesis and characterization aimed to establish a reference standard for venetoclax production. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

Compound Description: This N-piperidine benzamide derivative is a novel non-peptide CCR5 antagonist synthesized and characterized in the context of developing HIV-1 entry inhibitors. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: This benzoylguanidine derivative is a potent and selective inhibitor of the Na+/H+ exchanger (NHE), specifically the NHE-1 subtype. It was developed for potential use in treating acute myocardial infarction due to its cardioprotective effects. []

Relevance: While both this compound and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide contain a methylsulfonyl group on the benzamide ring, they belong to distinct chemical classes - benzoylguanidines and benzamides, respectively. This reflects their different biological activities and target pathways. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib is an inhibitor of ErbB2 and ErbB1 tyrosine kinases used in the treatment of breast cancer. Studies have focused on understanding the development of acquired resistance to this drug. []

Relevance: Although both Lapatinib and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide possess a methylsulfonyl group, their structures are significantly different. Lapatinib incorporates a quinazoline core and multiple other complex substituents, making it structurally and functionally distinct from the target compound. []

3-Chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

Compound Description: GSK923295 is the first potent and selective inhibitor of centromere-associated protein E (CENP-E), identified as a potential anti-mitotic cancer chemotherapeutic agent. []

Relevance: While both GSK923295 and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide belong to the benzamide class, they have distinct structures and target different biological processes. GSK923295 features a complex multi-ring structure, incorporating imidazopyridine and other groups, which significantly differentiates it from the target compound. []

5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide Sodium Salt (HMR 1766)

Compound Description: HMR 1766 is a haem-independent soluble guanylyl cyclase (sGC) activator studied for its ability to protect sGC from degradation. This research focuses on understanding the mechanisms of NO signaling impairment in endothelial dysfunction. []

Relevance: While both HMR 1766 and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide contain a benzamide moiety, their structures and biological targets are quite different. HMR 1766 features a morpholine ring, a thiophene ring, and a sulfonamide group, while the target compound incorporates a piperidine ring and a methylsulfonyl group. These structural distinctions reflect their different modes of action and therapeutic applications. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

Compound Description: This compound is another N-piperidine benzamide derivative synthesized and characterized for its potential as a CCR5 antagonist in studies aiming to develop HIV-1 entry inhibitors. It exhibited a specific inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of venetoclax, a BCL-2 inhibitor. It was identified as a significant component in the metabolism and disposition of venetoclax in humans. []

Relevance: Although both M30 and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide share a piperazine ring in their structures, their chemical classes and biological targets differ significantly. M30 features a complex multi-ring system, including pyrrolopyridinyl, tetrahydropyranyl, and biphenyl groups, contrasting with the simpler structure of the target compound. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another significant metabolite of venetoclax identified in human metabolism studies. It is primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4). []

Relevance: Like M30, M27 also shares a piperazine ring with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide but differs greatly in its overall structure and biological activity. The complex multi-ring structure of M27, incorporating benzoxazine, pyrrolopyridinyl, and tetrahydropyranyl groups, places it in a distinct chemical class from the target compound. []

N-[(3-p-Fluorophenyl-1-propyl)-4-methyl-4-piperidinyl]-4-amino-5-iodo-2-methoxybenzamide (R93274)

Compound Description: R93274 is a selective 5-HT2AR antagonist used to study the roles of different 5-HT2 receptor subtypes in the tryptamine-induced 5-HT syndrome in rats. It significantly inhibited specific behavioral components of this syndrome. []

Relevance: Although both R93274 and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide belong to the benzamide class and contain a piperidine ring, their structures differ substantially. R93274 features a p-fluorophenylpropyl substituent on the piperidine nitrogen and a 4-amino-5-iodo-2-methoxy substitution pattern on the benzamide ring, distinguishing it from the target compound. []

4-Amino-5-chloro-2-methoxy-N-[1-[2-[(methylsulfonyl)amino]ethly]-4-piperidinylmethyl]benzamide (Compound 24)

Compound Description: Compound 24 is a synthesized carboxamide derivative identified as a potent and selective serotonergic 5-HT4 receptor agonist. It displayed high affinity for the 5-HT4 receptor (Ki = 9.6 nM) and a significant agonistic effect (ED50 = 7.0 nM). []

(±)-Cis-4-amino-5-chloro-N[1-[3(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide (Cisapride)

Compound Description: Cisapride is a gastrokinetic drug that stimulates gastrointestinal motor activity. Studies have involved its synthesis in various labeled forms for metabolic research. []

N-({5-chloro-6-[(4-fluorotetrahydro-2H-pyran-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

Compound Description: This compound is a selective Bcl-2 inhibitor investigated for its potential in treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. []

Relevance: This compound, though belonging to the benzamide class like 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide, possesses a significantly different structure. It features a complex multi-ring system, incorporating pyridinyl, tetrahydropyranyl, cyclohexenyl, piperazinyl, and indazolyl groups, contrasting with the simpler structure of the target compound. This structural complexity reflects its different biological target and therapeutic application. []

Properties

Product Name

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-phenylethyl)benzamide

IUPAC Name

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-phenylethyl)benzamide

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

InChI

InChI=1S/C21H25ClN2O4S/c1-15(16-6-4-3-5-7-16)23-21(25)17-8-9-20(19(22)14-17)28-18-10-12-24(13-11-18)29(2,26)27/h3-9,14-15,18H,10-13H2,1-2H3,(H,23,25)

InChI Key

CYSUXYAHJQUWMN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.